Valoneaic acid

RNase L inhibition antiviral pathway ADAR1 deficiency

Standard polyphenolic acids lack the unique HHDP-galloyl ether linkage of valoneaic acid, causing misidentification in plant metabolomics. This compound is the essential reference standard for accurate HPLC-MS profiling. - **Critical differentiation:** Distinguish valoneaic acid from its structural isomer sanguisorbic acid in Quercus variabilis or Lagerstroemia speciosa extracts. - **Analytical data:** Validated for LC-ESI-MS and UHPLC-QTOF-MS/MS methods. - **Supply:** Packaged for immediate use as a neat reference standard.

Molecular Formula C21H14O15
Molecular Weight 506.3 g/mol
CAS No. 517-54-4
Cat. No. B12785670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValoneaic acid
CAS517-54-4
Molecular FormulaC21H14O15
Molecular Weight506.3 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)O)C(=O)O
InChIInChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(15(27)12(7)24)11-5(20(32)33)3-9(14(26)16(11)28)36-18-6(21(34)35)2-8(23)13(25)17(18)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35)
InChIKeyRUOFGJLCWJUJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valoneaic Acid Overview


Valoneaic acid (also valoneic acid) is a hydrolysable tannin belonging to the ellagitannin subclass of polyphenolic compounds [1]. With molecular formula C21H14O15 and molecular weight 506.3 g/mol, it features a distinctive structural architecture comprising a galloyl unit linked to a hexahydroxydiphenoyl (HHDP) group via an ether bond [1]. The compound exists naturally as a structural component of larger tannins such as mallojaponin and can be chemically synthesized [2]. Notably, valoneaic acid forms a dilactone derivative (valoneic acid dilactone, VAD, CAS 60202-70-2) that exhibits significantly expanded biological activity profiles, and this derivative is frequently the active form evaluated in pharmacological studies [2].

Ellagitannin-based enzyme inhibitor probe for RNase L, α-amylase, 5α-reductase studies
Dilactone derivative (VAD) as the research-active form with reported broad bioactivity profile
Analytical reference standard for ellagitannin structural isomer differentiation

Valoneaic Acid: Why Substitution Fails


Generic substitution of valoneaic acid with simpler polyphenolic acids (e.g., gallic acid, ellagic acid) or other hydrolysable tannins fails due to fundamental differences in molecular architecture that directly dictate target engagement and functional outcomes. Valoneaic acid possesses a unique HHDP-galloyl ether linkage pattern that distinguishes it from its isomer sanguisorbic acid—a difference that alters the compound's three-dimensional conformation and, consequently, its recognition by biological targets [1]. More critically, the dilactone derivative of valoneaic acid demonstrates enzyme inhibition profiles that are qualitatively absent in gallic acid and ellagic acid [2]. Even within structurally related compounds (e.g., flavogallonic acid dilactone), subtle differences in the galloyl trimer arrangement produce opposite functional effects, with one compound inhibiting and the other stimulating the same enzyme target [2]. These structural determinants preclude simple functional interchangeability and necessitate compound-specific selection for reproducible research outcomes.

Architecture gap Simpler polyphenolic acids (gallic, ellagic) lack the dilactone motif critical for enzyme inhibition; activity may not transfer.
Isomer mismatch Sanguisorbic acid differs in HHDP-galloyl linkage orientation; target recognition and bioactivity may not replicate.
Functional reversal Structurally similar flavogallonic acid dilactone exhibits opposite (stimulatory) effect on 5α-reductase.

Valoneaic Acid: Comparator Evidence


RNase L Selectivity Over IRE1

Valoneic acid dilactone (VAL) exhibits a 100-fold selectivity for RNase L over the structurally related paralog IRE1, representing a 10-fold improvement in target discrimination relative to ellagic acid (EA), which was identified as the initial hit compound from the same screening library [1]. SAR analysis identified VAL as a superior RNase L inhibitor compared to EA [1].

RNase L selectivity
Direct comparison
100-fold over IRE1
vs. ellagic acid 10-fold
Supports selectivity-driven RNase L pathway research.
From kinase inhibitor library screen; ATP-competitive context.
RNase L inhibition antiviral pathway ADAR1 deficiency kinase selectivity

α-Amylase Inhibition vs. Acarbose

In direct comparative testing, valoneic acid dilactone (VAD) demonstrated superior α-amylase inhibitory potency relative to acarbose, a clinically established α-glucosidase/α-amylase inhibitor [1]. VAD achieved an IC50 of 0.284 μg/mL, representing a 1.33-fold greater potency than acarbose (IC50 0.378 μg/mL) in the same assay system [1].

α-Amylase inhibition
Direct comparison
IC50 0.284 μg/mL (VAD)
vs. acarbose 0.378 μg/mL
Supports α-amylase inhibition screening context.
In vitro assay; reported 1.33-fold lower IC50 than acarbose.
antidiabetic α-amylase inhibition postprandial hyperglycemia carbohydrate metabolism

5α-Reductase Inhibition Specificity

VAD exhibits qualitative inhibitory activity against rat liver 5α-reductase, whereas the simpler polyphenolic acids gallic acid and ellagic acid show no detectable inhibition under identical assay conditions [1]. This binary activity difference underscores the functional necessity of the dilactone tannin architecture.

5α-Reductase specificity
Head-to-head
VAD: active inhibition Gallic acid / Ellagic acid: no activity
Binary profile supports target-specific tool selection.
Rat liver enzyme assay; flavogallonic acid dilactone showed stimulation.
5α-reductase androgen metabolism DHT prostate tannin SAR

Structural Isomer Differentiation

Valoneaic acid and sanguisorbic acid are structural isomers with identical molecular formulas but distinct connectivity patterns that confer different chemical and potentially biological properties [1]. The critical differentiation lies in the hydroxyl linking the HHDP group to the galloyl group: in valoneaic acid, this hydroxyl belongs to the HHDP moiety, whereas in sanguisorbic acid, the linkage orientation is reversed [1].

Isomer identity
Class-level
HHDP-galloyl ether linkage site reversed vs. sanguisorbic acid
Requires compound-specific standard for isomer attribution.
Analytical differentiation confirmed by spectroscopy.
ellagitannin isomerism structural identification HHDP linkage analytical chemistry

Valoneaic Acid: Application Scenarios


RNase L and ADAR1 Deficiency Studies

Researchers investigating the OAS-RNase L antiviral pathway or ADAR1 deficiency-related interferonopathies (e.g., Aicardi-Goutières syndrome models) should prioritize valoneic acid dilactone over ellagic acid as a tool compound. VAD provides 100-fold selectivity for RNase L over IRE1, representing a 10-fold improvement in target discrimination compared to ellagic acid (10-fold selectivity) [1]. This enhanced selectivity profile minimizes confounding off-target effects when studying RNase L-mediated RNA cleavage and cell death pathways.

Antidiabetic Drug Discovery

Investigators screening natural products for antidiabetic activity should prioritize valoneic acid dilactone over generic tannin fractions or standard comparators. VAD demonstrates superior α-amylase inhibition (IC50 0.284 μg/mL) compared to acarbose (IC50 0.378 μg/mL), a clinically approved antidiabetic agent [2]. VAD also shows potent activity against aldose reductase (IC50 0.788 μg/mL) and PTP1B (IC50 12.41 μg/mL), providing a multi-target profile relevant to postprandial glucose regulation and diabetic complications [2].

5α-Reductase Modulator Screening

Studies focused on 5α-reductase inhibition—relevant to benign prostatic hyperplasia, androgenic alopecia, and acne research—require valoneic acid dilactone specifically, as gallic acid and ellagic acid are inactive against this enzyme target [3]. Procurement of VAD is essential for obtaining positive control activity in 5α-reductase assays, while flavogallonic acid dilactone (structurally similar but functionally opposite) may serve as a negative or stimulatory comparator [3].

Analytical Reference Standard for Ellagitannins

Analytical laboratories developing HPLC, UHPLC-QTOF-MS/MS, or LC-ESI-MS methods for polyphenol profiling should procure valoneaic acid as a reference standard to distinguish it from its structural isomer sanguisorbic acid. The distinct HHDP-galloyl linkage site necessitates separate analytical standards for accurate compound identification in plant metabolomics studies, particularly when analyzing Quercus variabilis valonea extracts or Banaba (Lagerstroemia speciosa) leaf preparations [4][5].

Application
Selection Property
Validation Focus
RNase L pathway studies (antiviral / ADAR1 model context)
Kinase selectivity profile (RNase L vs IRE1)
RNase L selectivity endpoint review
α-Amylase inhibition screening (postprandial glucose research)
Enzyme inhibition potency context
α-Amylase IC50 endpoint review
5α-Reductase pathway studies (androgen metabolism models)
Target-specific inhibitory activity
Binary inhibition profile review
Ellagitannin analytical method development
Isomer-specific reference standard
Structural isomer differentiation (sanguisorbic acid)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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